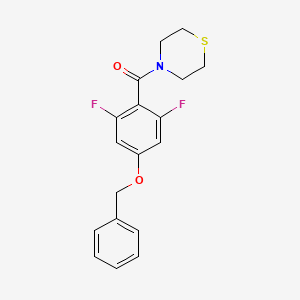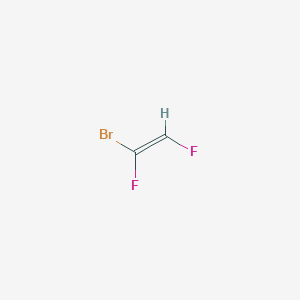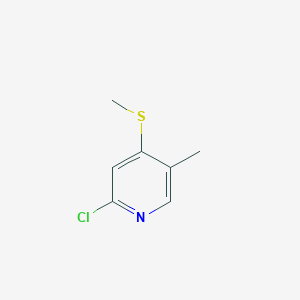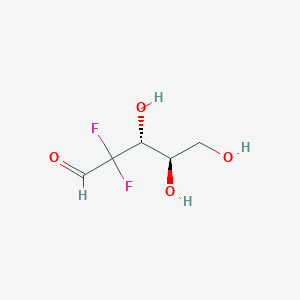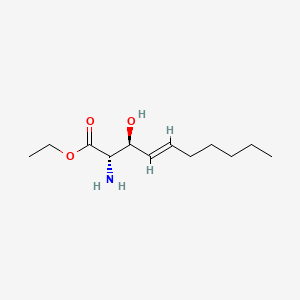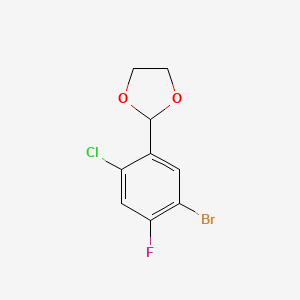
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane is an organic compound with the molecular formula C9H7BrClFO2. This compound is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and fluorine atoms. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-chloro-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Reaction Conditions:
Reagents: 5-bromo-2-chloro-4-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions (80-100°C)
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol
Major Products
Substitution: Formation of iodinated, alkylated, or arylated derivatives
Oxidation: Formation of aldehydes, ketones, or carboxylic acids
Reduction: Formation of alcohols or alkanes
科学的研究の応用
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity towards target proteins.
類似化合物との比較
Similar Compounds
- 2-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid
- (5-Bromo-2-chloro-4-fluorophenyl)boronic acid
- 5-Bromo-2-chloro-4-fluoroanisole
Uniqueness
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms on the phenyl ring further enhances its versatility in chemical synthesis and biological applications.
特性
分子式 |
C9H7BrClFO2 |
|---|---|
分子量 |
281.50 g/mol |
IUPAC名 |
2-(5-bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7BrClFO2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
InChIキー |
TZYQBZWXCNAFMN-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
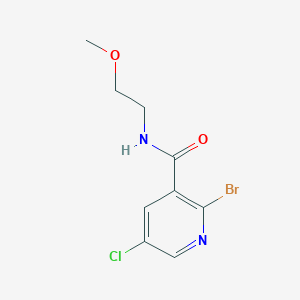
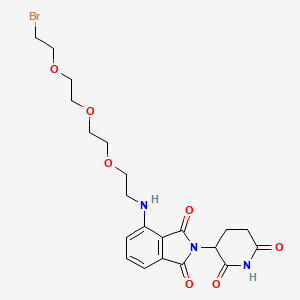

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
